Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key compound in the synthesis of various biologically active compounds. For example, it serves as an intermediate in the synthesis of crizotinib, an important molecule used in cancer research. The synthesis process typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a compound with confirmed structure through MS and 1HNMR spectrum analyses (Kong et al., 2016).
Role in Drug Synthesis
This compound also plays a crucial role as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process includes steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol (Wang et al., 2015).
Development of Piperidine Derivatives
This compound is also utilized in the development of diverse piperidine derivatives. For instance, it is used in reactions for the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a range of piperidine derivatives (Moskalenko & Boev, 2014).
Anticancer Drug Development
In the field of anticancer drug development, this compound is used as an intermediate for the synthesis of small molecule anticancer drugs. Its role in synthesizing compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is crucial, as these molecules form the backbone of many small molecule anticancer drugs (Zhang et al., 2018).
Piperidine Ring-Containing Compounds
Research also shows the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from this compound. These compounds, characterized by a piperidine ring, are important in the development of cyclic amino acid esters and have applications in medicinal chemistry (Moriguchi et al., 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structure, it’s possible that it could interact with various proteins or enzymes in the body, leading to changes in their function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. Like other small molecules, it could potentially modulate the activity of its target proteins, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details would require further investigation .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150349-65-8 | |
Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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